molecular formula C13H7ClO3S B4940716 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one

Cat. No. B4940716
M. Wt: 278.71 g/mol
InChI Key: YVSUTVTYDWETNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one, also known as CBX, is a synthetic compound that has been widely used in scientific research. CBX belongs to the class of benzoxathiol derivatives and has been extensively studied for its various biological and pharmacological properties. In

Mechanism of Action

4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one exerts its effects by blocking gap junctions. Specifically, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one binds to the extracellular loop of connexins, the proteins that form gap junctions, and prevents the transfer of small molecules and ions between cells.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been shown to have a variety of biochemical and physiological effects. In addition to blocking gap junctions, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2. 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has also been shown to have anti-inflammatory effects and can inhibit the release of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in lab experiments is its specificity for blocking gap junctions. This allows researchers to study the role of gap junctions in various physiological processes. However, one limitation of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is that it can have off-target effects, such as inhibiting the activity of enzymes. Additionally, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one. One area of research is the development of more specific gap junction blockers that do not have off-target effects. Another area of research is the use of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one in studying the role of gap junctions in various diseases, such as cancer and cardiovascular disease. Additionally, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one may have potential as a therapeutic agent for certain diseases, and further research is needed to explore this possibility.
In conclusion, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is a synthetic compound that has been widely used in scientific research. 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has several applications, including its use as a gap junction blocker, and has been shown to have various biochemical and physiological effects. While 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has advantages for lab experiments, such as its specificity for blocking gap junctions, it also has limitations, such as off-target effects and toxicity at high concentrations. Future research on 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one may lead to the development of more specific gap junction blockers and the exploration of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one as a therapeutic agent for certain diseases.

Synthesis Methods

4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can be synthesized through a multi-step process involving the condensation of 2-chlorophenylacetic acid with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then oxidized with hydrogen peroxide to yield 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one.

Scientific Research Applications

4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one has been widely used in scientific research as a tool to study various biological processes. One of the most significant applications of 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one is its use as a gap junction blocker. Gap junctions are channels that allow for the transfer of small molecules and ions between cells. By blocking gap junctions, 4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one can prevent the transfer of signals between cells, which can be useful in studying the role of gap junctions in various physiological processes.

properties

IUPAC Name

4-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO3S/c14-8-4-2-1-3-7(8)11-9(15)5-6-10-12(11)18-13(16)17-10/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSUTVTYDWETNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC3=C2SC(=O)O3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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